3beta-Hydroxy-5-cholestene 3-hemisuccinate tris salt

Description

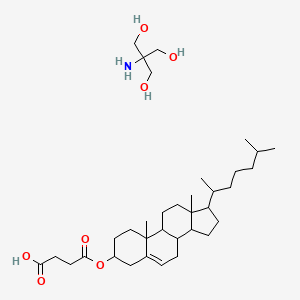

3β-Hydroxy-5-cholestene 3-hemisuccinate tris salt (CAS: 102601-49-0), commonly abbreviated as CHEMS, is a synthetic cholesterol derivative with a hemisuccinate ester group at the 3β-hydroxyl position of the sterol backbone. Its molecular formula is C₃₅H₆₁NO₇, and it has a molecular weight of 607.86 g/mol . CHEMS is classified as an anionic detergent due to its negatively charged succinate group, which enhances water solubility compared to unmodified cholesterol. This property makes it valuable in membrane biology, particularly in forming pH-sensitive liposomes for drug delivery systems.

CHEMS is typically stored at −20°C as a powder and has a purity of ≥98% (TLC) . Its structural features, including the tetracyclic sterol core and the hemisuccinate moiety, are critical for its role in modulating membrane fluidity and stability.

Properties

Molecular Formula |

C35H61NO7 |

|---|---|

Molecular Weight |

607.9 g/mol |

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;4-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C31H50O4.C4H11NO3/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5;5-4(1-6,2-7)3-8/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33);6-8H,1-3,5H2 |

InChI Key |

SLDYONDUXRBLLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C.C(C(CO)(CO)N)O |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Enzymatic Interactions

CHS-Tris participates in reactions catalyzed by 3β-hydroxysteroid dehydrogenase/isomerase (HSD3B7) , a critical enzyme in bile acid synthesis.

Mechanism:

-

Dehydrogenation: HSD3B7 oxidizes the 3β-hydroxy group of CHS-Tris to a keto group, forming 5-cholestene-3-one.

-

Isomerization: The Δ⁵ double bond shifts to Δ⁴, producing 7α-hydroxycholest-4-en-3-one .

Kinetic Parameters (HSD3B7):

| Substrate | (µM) | (s⁻¹) | Source |

|---|---|---|---|

| 7α-Hydroxycholesterol | 12.3 ± 1.5 | 0.45 ± 0.03 | |

| NAD⁺ | 85.2 ± 10.1 | 0.41 ± 0.02 |

HSD3B7 follows a sequential ordered bi–bi mechanism , where NAD⁺ binds before the substrate . The enzyme’s activity is dependent on membrane localization, mediated by a putative helix .

Vesicle Formation and Stabilization

CHS-Tris undergoes self-assembly into large unilamellar vesicles (LUVs) under specific conditions:

Reaction Parameters:

| Parameter | Value/Description | Source |

|---|---|---|

| pH Range | 6.5–7.5 | |

| Critical Micelle Concentration (CMC) | 0.1–0.5 mM (varies with ionic strength) |

Mechanism:

-

At neutral pH, the hemisuccinate group ionizes, increasing hydrophilicity and promoting micelle formation.

-

Vesicles stabilize membrane proteins (e.g., chemokine receptor CCR1) by mimicking natural lipid environments .

Applications:

Detoxification and Cytoprotective Reactions

CHS-Tris mitigates toxicity from hepatotoxic agents like carbon tetrachloride (CCl₄) and acetaminophen:

Mechanism:

-

Membrane Rigidification: CHS-Tris integrates into lipid bilayers, reducing permeability to toxins .

-

Free Radical Scavenging: The sterol backbone quenches reactive oxygen species (ROS) .

Efficacy Data:

| Toxin | Protection (%) | Model Organism | Source |

|---|---|---|---|

| CCl₄ | 85–90 | Rat | |

| Acetaminophen | 70–75 | Mouse |

Hydrolysis and Degradation

CHS-Tris undergoes hydrolysis under acidic or enzymatic conditions:

Reaction:

Conditions:

-

pH 4–5: Non-enzymatic hydrolysis dominates.

-

Esterases (e.g., liver carboxylesterases): Accelerate hydrolysis in physiological environments.

Interaction with Detergents

CHS-Tris synergizes with non-ionic detergents (e.g., DDM) to solubilize membrane proteins:

Example:

-

CCR1 Receptor Solubilization: A 1:2 (CHS-Tris:DDM) molar ratio achieves >90% solubilization efficiency .

Optimal Ratios:

| Detergent | Molar Ratio (CHS-Tris:Detergent) | Efficiency (%) | Source |

|---|---|---|---|

| DDM | 1:2 | 92 ± 3 | |

| Triton X-100 | 1:3 | 85 ± 5 |

Scientific Research Applications

Solubilization and Stabilization of Membranes

Cholesteryl hemisuccinate tris salt is extensively used to prepare solubilization buffers for various assays, including:

- Glucan Synthase Assays: It aids in the solubilization of membrane proteins, enhancing the assay's sensitivity and reliability .

- Immunoprecipitation Buffers: It is utilized for the immobilization of opioid receptors on paramagnetic beads, facilitating receptor studies .

Case Study:

A study demonstrated that cholesteryl hemisuccinate significantly improved the stability of large unilamellar vesicles, which are essential for drug delivery systems .

Drug Delivery Systems

The compound serves as a critical component in drug delivery systems, particularly in:

- Folate-modified Self-Microemulsifying Drug Delivery Systems: Cholesteryl hemisuccinate enhances the bioavailability of drugs by improving their solubility and absorption .

Data Table: Applications in Drug Delivery

| Application Area | Description |

|---|---|

| Anticancer Drug Delivery | Stabilizes liposomes for targeted delivery of anticancer agents |

| Oligonucleotide Delivery | Facilitates the transport of therapeutic oligonucleotides |

| Antibiotic Delivery | Enhances the efficacy of antibiotics through improved membrane interaction |

Biochemical Studies

Cholesteryl hemisuccinate is employed in various biochemical studies due to its ability to stabilize proteins and lipids:

- Membrane Protein Solubilization: It effectively solubilizes erythrocyte ghosts and chemokine receptors, enabling detailed structural and functional analyses .

- Protein Synaptogyrin-1 Stabilization: Used as a membrane stabilizer for synaptic proteins, aiding in neurobiological research .

Case Study:

In research involving Torpedo californica, cholesteryl hemisuccinate was shown to influence the structural properties of nicotinic acetylcholine receptors during purification processes, indicating its importance in studying membrane proteins .

Antiproliferative Activity

Cholesteryl hemisuccinate has been reported to exhibit antiproliferative effects against various cancer cell lines:

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with lipid membranes. It stabilizes large unilamellar vesicles, which can encapsulate drugs, oligonucleotides, or other therapeutic agents. The molecular targets include membrane proteins and lipid bilayers, where it can alter membrane fluidity and permeability .

Comparison with Similar Compounds

Cholesteryl Acetate (CAS: 604-35-3)

- Structure/Functional Groups: Cholesteryl acetate replaces the hemisuccinate group of CHEMS with a non-ionic acetate ester at the 3β-hydroxyl position. Its molecular formula is C₂₉H₄₈O₂ .

- Solubility : Less polar than CHEMS due to the absence of a charged succinate group. Soluble in organic solvents like chloroform but insoluble in water.

- Applications: Used as a non-ionic surfactant and in cholesterol crystallization studies. Unlike CHEMS, it lacks pH-sensitive behavior, limiting its utility in drug delivery.

- Key Difference : The absence of ionic character reduces its compatibility with aqueous systems compared to CHEMS .

3β-Hydroxy-5-cholestenoic Acid (CAS: 6561-58-6)

- Structure/Functional Groups: A monohydroxy bile acid derivative with a carboxylic acid group at C-24 instead of the hemisuccinate ester. Molecular formula: C₂₇H₄₄O₃ .

- Solubility : Enhanced solubility in polar solvents due to the carboxylic acid group, but lower than CHEMS in aqueous buffers (pH-dependent ionization).

- Applications: Primarily studied as a metabolic intermediate in bile acid synthesis.

- Key Difference : The carboxylic acid group alters its amphiphilic properties, making it less effective as a detergent compared to CHEMS.

Cholic Acid (CAS: 81-25-4)

- Structure/Functional Groups : A trihydroxy bile acid with hydroxyl groups at C-3α, C-7α, and C-12α positions. Molecular formula: C₂₄H₄₀O₅ .

- Solubility : Highly soluble in alkaline solutions due to three hydroxyl groups and a carboxylic acid.

- Applications : Used in pharmaceutical formulations (e.g., solubilizing hydrophobic drugs) and as a reference standard in analytical chemistry. Unlike CHEMS, cholic acid lacks a succinate group, making it unsuitable for pH-sensitive liposome formation .

- Key Difference : The additional hydroxyl groups increase hydrophilicity but reduce membrane stability in lipid bilayers.

3-Beta,5-Alpha,6-Beta-Trihydroxycholestane (CAS: N/A)

- Structure/Functional Groups : A cholestane derivative with three hydroxyl groups at C-3β, C-5α, and C-6β. Molecular formula: C₂₇H₄₈O₃ .

- Solubility : Moderate solubility in polar solvents due to multiple hydroxyl groups, but lower than CHEMS in aqueous systems.

- Applications: Investigated for its role in sterol metabolism and enzymatic studies.

Comparative Data Table

Research Findings and Practical Implications

- CHEMS vs. Cholesteryl Acetate : CHEMS outperforms cholesteryl acetate in drug delivery due to its pH-responsive behavior, though both modify membrane rigidity .

- CHEMS vs. Cholic Acid : Cholic acid’s higher hydrophilicity makes it better for solubilizing hydrophobic drugs, but CHEMS is superior in forming stable liposomes .

Notes

Biological Activity

3β-Hydroxy-5-cholestene 3-hemisuccinate tris salt, commonly known as cholesteryl hemisuccinate tris salt (CS), is a derivative of cholesterol that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, particularly in drug delivery and cancer treatment.

- Molecular Formula : C31H50O4

- CAS Number : 102601-49-0

- IUPAC Name : 3β-hydroxy-5-cholestene 3-hemisuccinate tris salt

Cholesteryl hemisuccinate tris salt is an anionic detergent that stabilizes large unilamellar vesicles, acting as a crucial component in various biochemical assays and drug formulations .

Cholesteryl hemisuccinate tris salt exhibits several mechanisms of action that contribute to its biological activity:

- Membrane Stabilization : It enhances the stability of liposomes, which are used as drug delivery systems for anticancer agents and other therapeutics .

- Antiproliferative Activity : CS has been shown to inhibit DNA polymerase and DNA topoisomerase, leading to the suppression of DNA replication and cell division, which is particularly relevant in cancer therapy .

- Protein Solubilization : It facilitates the solubilization of membrane proteins, making it valuable in studies involving G-protein coupled receptors (GPCRs) and other membrane-associated proteins .

Antitumor Effects

Research has demonstrated that cholesteryl hemisuccinate exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Study Findings : In vitro studies indicated that CS can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .

- Case Study : A study involving rodent models showed that CS administration protected against toxic effects from chemotherapeutic agents, suggesting a potential role as a protective agent in cancer therapy .

Drug Delivery Applications

Cholesteryl hemisuccinate is utilized in formulating self-microemulsifying drug delivery systems (SMEDDS), enhancing the bioavailability of poorly soluble drugs. Its ability to form stable vesicles allows for improved encapsulation of therapeutic agents, including:

- Antibiotics

- Oligonucleotides

- Anticancer drugs

Table 1: Summary of Biological Activities

Table 2: Applications in Drug Delivery Systems

Q & A

Q. What are the standard synthesis routes and characterization methods for 3β-Hydroxy-5-cholestene 3-hemisuccinate tris salt?

The compound is synthesized via esterification of cholesterol with succinic anhydride, followed by salt formation with tris(hydroxymethyl)aminomethane (TRIS). Key characterization steps include:

- Thin-Layer Chromatography (TLC) : Used to confirm purity (>99%) by comparing migration patterns against known standards .

- Nuclear Magnetic Resonance (NMR) : Validates structural integrity by analyzing proton and carbon signals for the cholesterol backbone and succinate moiety.

- Mass Spectrometry (MS) : Determines molecular weight (C₃₁H₅₀O₄·C₄H₁₁NO₃, ~605.28 g/mol) and confirms the tris salt formation .

Q. How is the purity of this compound assessed in lipid-based formulations?

Purity is critical for reproducible experimental outcomes. Standard methods include:

- TLC Analysis : A primary method for lipid-soluble compounds; spots are visualized under UV or iodine vapor to detect impurities .

- HPLC with Evaporative Light Scattering Detection (ELSD) : Quantifies residual solvents or unreacted starting materials .

- Functional Assays : Test detergent properties (e.g., critical micelle concentration) to confirm activity, as impurities can alter micelle formation .

Q. What are the recommended storage conditions to ensure compound stability?

Store lyophilized powder at -20°C in airtight, light-protected containers. Reconstituted solutions in organic solvents (e.g., chloroform) should be aliquoted and stored at -80°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers optimize the incorporation of this compound into lipid nanoparticles for drug delivery?

Key variables to optimize include:

- Molar Ratio : Start with 10-20% molar ratio relative to phospholipids (e.g., DOPC or DSPC) to balance membrane stability and cargo release .

- pH-Sensitivity : The hemisuccinate group confers pH-dependent solubility. Validate nanoparticle stability at physiological pH (7.4) and cargo release at acidic pH (e.g., 5.5) using dynamic light scattering (DLS) and fluorescence-based leakage assays .

- Temperature Control : Avoid exceeding 50°C during formulation to prevent degradation of the cholesterol backbone .

Q. How can contradictory cytotoxicity data in hepatocyte studies be resolved?

Discrepancies may arise from:

- Concentration-Dependent Effects : At low concentrations (10-50 µM), the compound exhibits hepatoprotective properties by stabilizing mitochondrial membranes. At higher concentrations (>100 µM), it may induce apoptosis via ROS generation .

- Experimental Design : Use in vitro models (e.g., primary hepatocytes vs. HepG2 cells) with matched exposure times (24–48 hrs). Include controls with native cholesterol to isolate hemisuccinate-specific effects .

- Batch Variability : Verify purity and salt content (tris counterion) across batches using TLC and ion chromatography .

Q. What methodological considerations are critical when studying its role in membrane protein stabilization?

- Detergent Compatibility : The anionic nature of the hemisuccinate group may interfere with cationic detergents (e.g., CTAB). Use neutral or zwitterionic detergents (e.g., DDM) for co-solubilization .

- Buffer Selection : Avoid TRIS-based buffers in downstream assays, as residual tris counterions may confound pH measurements. Use HEPES (pH 7.0–7.5) for consistent buffering .

- Crystallization Trials : Screen lipid-to-protein ratios (1:1 to 3:1) to optimize crystal formation in membrane protein studies .

Data Contradiction Analysis

Q. Why do studies report conflicting results on its anticancer activity?

- Cell Line Variability : Sensitivity varies across cancer types. For example, it inhibits hepatocellular carcinoma (HCC) growth at IC₅₀ = 25 µM but shows limited efficacy in breast cancer models (IC₅₀ > 100 µM) .

- Mechanistic Complexity : Anticancer effects may involve both cholesterol pathway disruption and direct apoptosis induction. Use transcriptomics (RNA-seq) to identify pathway-specific responses .

Methodological Tables

| Parameter | Recommended Method | Key Evidence |

|---|---|---|

| Purity Assessment | TLC (silica gel, chloroform:methanol 9:1) | |

| Nanoparticle Stability | DLS (Zeta potential ±30 mV) | |

| Cytotoxicity Screening | MTT assay (48-hr exposure) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.